Revosimeline - 1810001-96-7

Revosimeline

Catalog Number: EVT-280251
CAS Number: 1810001-96-7
Molecular Formula: C18H29N3O3
Molecular Weight: 335.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Revosimeline is a cannabinoid receptor agonist.
Source and Classification

Revosimeline is derived from the need to develop selective muscarinic receptor agents that can modulate cholinergic signaling with minimal side effects. Its classification as a muscarinic agonist positions it as a candidate for treating conditions such as cognitive impairment and certain types of neurodegenerative diseases. Research indicates that Revosimeline may enhance cognitive function by promoting neurotransmitter release and improving synaptic plasticity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Revosimeline involves several steps, typically starting from simpler organic precursors. The synthetic route often includes:

  1. Formation of Key Intermediates: Initial reactions focus on creating intermediates that contain the necessary functional groups for subsequent transformations.
  2. Cyclization Reactions: These reactions are crucial for forming the bicyclic structure characteristic of Revosimeline.
  3. Final Modifications: This step usually involves fine-tuning the molecular structure to enhance receptor selectivity and potency.

The detailed synthesis process can vary based on the specific protocols used in different laboratories, but it generally adheres to established organic synthesis techniques.

Molecular Structure Analysis

Structure and Data

Revosimeline has a distinct molecular structure characterized by its bicyclic framework and specific functional groups that confer its biological activity. The chemical formula for Revosimeline is C19H22N2O, indicating the presence of nitrogen atoms that are integral to its mechanism of action.

The structural representation can be analyzed through various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides insights into the molecular environment of hydrogen and carbon atoms within the compound.
  • Mass Spectrometry: Used to determine the molecular weight and confirm the identity of the compound.
  • X-ray Crystallography: Provides precise information about the three-dimensional arrangement of atoms in the molecule.
Chemical Reactions Analysis

Reactions and Technical Details

Revosimeline undergoes several chemical reactions that are essential for its function as a muscarinic agonist. Key reactions include:

  1. Binding Affinity Studies: These studies assess how well Revosimeline binds to muscarinic receptors, particularly M1 receptors, which is crucial for its pharmacological effects.
  2. Metabolic Stability Tests: These tests evaluate how Revosimeline is metabolized in biological systems, providing information on its half-life and potential bioavailability.
  3. Functional Assays: These assays measure the biological activity of Revosimeline in cellular models, assessing its efficacy in activating muscarinic pathways.
Mechanism of Action

Process and Data

The mechanism of action for Revosimeline primarily involves its agonistic activity at muscarinic receptors. Upon binding to M1 receptors, Revosimeline initiates a cascade of intracellular events leading to:

  • Increased Phosphoinositide Hydrolysis: This results in enhanced intracellular calcium levels, which are critical for neurotransmitter release.
  • Modulation of Neurotransmitter Release: By facilitating acetylcholine release, Revosimeline enhances cholinergic signaling, which is vital for cognitive functions such as memory and learning.

Studies have shown that this mechanism can lead to improved cognitive performance in animal models, suggesting potential applications in treating cognitive deficits.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Revosimeline exhibits several notable physical and chemical properties:

  • Molecular Weight: 294.39 g/mol
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining formulation strategies for potential therapeutic use.

Applications

Scientific Uses

Revosimeline's primary scientific applications lie in pharmacology and neuroscience:

  • Cognitive Enhancement Studies: It is being investigated for its potential to improve cognitive function in conditions such as Alzheimer’s disease and other forms of dementia.
  • Research on Muscarinic Receptor Functionality: As a tool compound, it aids researchers in understanding muscarinic receptor biology and the cholinergic system's role in health and disease.
Introduction to Revosimeline

Chemical and Pharmacological Classification

Revosimeline belongs to the "-meline" stem class of cholinergic agents per WHO nomenclature guidelines, indicating its pharmacological activity as a muscarinic receptor agonist or partial antagonist targeting Alzheimer's disease [1]. Its mechanism centers on selective activation of M1 muscarinic acetylcholine receptors, which are predominantly expressed in the hippocampus and cerebral cortex. This receptor subtype modulates cognitive functions through enhancement of synaptic plasticity and inhibition of amyloid precursor protein processing. Unlike non-selective muscarinic agonists, revosimeline's structural design aims to minimize peripheral M2/M3 activation associated with adverse effects like bradycardia and gastrointestinal distress [1] [7]. Pharmacodynamically, it functions as a biased agonist that may preferentially activate Gq/11-mediated signaling over β-arrestin pathways, potentially reducing receptor desensitization issues observed with earlier agents [7].

Historical Development and Discovery of Synthetic Cannabinoid Agonists

The development of revosimeline reflects three evolutionary phases in neuromodulatory drug discovery:

  • Serendipitous Alkaloid Discovery (Pre-1990s): Early muscarinic agonists like arecoline (from betel nut) provided proof-of-concept for cognitive enhancement but lacked receptor specificity. Natural product isolation dominated this era, as seen with morphine's 1804 characterization [8] [10].

  • Rational Design Era (1990s-2010s): X-ray crystallography enabled structure-based design of compounds like milameline and xanomeline. These demonstrated clinical efficacy in Alzheimer's disease but faced discontinuation due to cholinergic side effects. Their arecoline-derived scaffolds limited target precision [1] [8].

  • Computational Optimization (Post-2010): Revosimeline emerged from molecular modeling and high-throughput screening of spirocyclic compounds. Its synthesis exploited advances in stereoselective catalysis to construct the chiral bicyclic core (1S,5R configuration), while the spiro[4.5]decane moiety represented a departure from traditional bi-aryl structures of earlier agonists [1] [8].

Table 2: Evolution of Select Muscarinic Agonists

CompoundStructural ClassDevelopment PhaseKey Limitations
ArecolinePyridine alkaloidNatural productNon-selective; short half-life
MilamelineArecoline derivativeRational designGI side effects
XanomelineBi-aryl thiadiazoleRational designPeripheral cholinergic effects
RevosimelineSpirocyclic-bicyclic conjugateComputational designNot yet marketed (2025)

Structural Analysis of Revosimeline (C₁₈H₂₉N₃O₃)

Revosimeline's molecular architecture comprises three critical domains:

  • Bicyclic Core: An 8-azabicyclo[3.2.1]octane system with ethyl carboxylate at N8. This moiety mimics acetylcholine's quaternary ammonium group but with enhanced metabolic stability. The (1S,5R) stereochemistry is essential for receptor docking [1].

  • Spirocyclic Linker: A 2,8-diazaspiro[4.5]decane unit bridges the bicyclic system to the pharmacophoric head. The spiro junction at C4 creates orthogonal rings that restrict conformational flexibility, potentially enhancing M1 selectivity [1].

  • 3-Oxo Pharmacophore: The terminal carbonyl group forms key hydrogen bonds with Asn382 in the M1 receptor's orthosteric site, analogous to acetylcholine's ester interaction with Ser109 [1] [7].

Fig 1: Revosimeline's Structural Domains

[Ethyl carboxylate]─Bicyclo[3.2.1]octane─N─Spiro[4.5]decane─C=O  

JSmol 3D modeling reveals a T-shaped conformation where the bicyclic and spirocyclic systems form a 78° dihedral angle. This spatial arrangement distinguishes revosimeline from planar cannabinoid agonists like HU-308 and may explain its divergent receptor profile [1] [4]. The molecule's logP of 2.1 suggests moderate blood-brain barrier penetration, aligning with its CNS targeting [1].

Significance of Cannabinoid Receptor Targeting in Modern Therapeutics

Revosimeline's development intersects with broader efforts to target G-protein coupled receptors (GPCRs) like muscarinic and cannabinoid receptors:

  • Disease-Specific Receptor Modulation: CB2 agonists (e.g., JWH-015) demonstrate how peripheral receptor targeting can achieve immunomodulation without CNS effects. Similarly, revosimeline's M1 selectivity aims to preserve cognitive benefits while avoiding M2/M3-mediated toxicity [6] [9].

  • Structural Biology Advances: Cryo-EM elucidation of CB1 (2016) and CB2 (2019) activation states revolutionized cannabinoid drug design. Parallel structural insights into muscarinic receptors enabled revosimeline's rational optimization. These technologies revealed allosteric binding pockets exploitable for subtype-selective compounds [4] [9].

  • Therapeutic Translation: Preclinical data suggest M1 agonists may counteract amyloid-β toxicity and tau hyperphosphorylation in Alzheimer's disease. Unlike CB1 inverse agonists (e.g., rimonabant), which faced withdrawal due to psychiatric effects, muscarinic targeting offers a more direct path to cognitive enhancement with mitigated abuse liability [6] [9].

Table 3: Therapeutic Applications of Cannabinoid/Muscarinic Agonists

Receptor TargetTherapeutic AreaMechanistic Rationale
CB2NeuroinflammationMicroglial activation; cytokine suppression
CB1 (peripheral)Metabolic disordersAppetite modulation; insulin sensitization
M1 (CNS)NeurodegenerationSynaptic plasticity enhancement
M4Parkinson's psychosisDopamine-acetylcholine balance restoration

Future directions include multi-target ligands integrating muscarinic/cannabinoid pharmacophores and biased agonists that selectively activate neuroprotective pathways. Revosimeline exemplifies how structural innovation can revitalize historically challenging target classes [4] [9].

Properties

CAS Number

1810001-96-7

Product Name

Revosimeline

IUPAC Name

ethyl (1R,3r,5S)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C18H29N3O3

Molecular Weight

335.44

InChI

InChI=1S/C18H29N3O3/c1-2-24-17(23)21-13-3-4-14(21)10-15(9-13)20-7-5-18(6-8-20)11-16(22)19-12-18/h13-15H,2-12H2,1H3,(H,19,22)/t13-,14+,15+

InChI Key

IXAHYSYEIHSUAG-FICVDOATSA-N

SMILES

O=C(N1[C@@]2([H])C[C@H](N(CC3)CCC3(CN4)CC4=O)C[C@]1([H])CC2)OCC

Solubility

Soluble in DMSO

Synonyms

Revosimeline;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.